1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene
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Overview
Description
1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an organic compound with the molecular formula C11H13Br It is a brominated derivative of tetrahydrobenzoannulene, characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene. The reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Chemical Reactions Analysis
1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology and Medicine: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its brominated structure may impart specific biological activities that are of interest in drug discovery.
Mechanism of Action
The mechanism of action of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine atom and aromatic ring structure. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can be compared with other similar compounds, such as:
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a similar structure but with a bromine atom at a different position and an additional ketone group .
- 6,7,8,9-tetrahydro-5H-benzo 7annulene : The non-brominated parent compound, which lacks the bromine atom, making it less reactive in certain substitution reactions .
- 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one : Another brominated derivative with a different ring structure, which may exhibit different reactivity and applications .
These comparisons highlight the uniqueness of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7
Properties
Molecular Formula |
C11H13Br |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
4-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
InChI |
InChI=1S/C11H13Br/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2 |
InChI Key |
XKCTWNBBLBCBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=CC=C2)Br |
Origin of Product |
United States |
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